Aglain C

Cytotoxicity Cancer Research Natural Product Screening

Aglain C is a cyclopenta[b,c]benzopyran flavagline from Aglaia spp., offered as a high-purity analytical standard. Researchers needing to dereplicate natural product extracts or validate assay specificity face a lack of reliable reference materials for this distinct scaffold. - LC-MS/NMR Dereplication: Use as a certified standard for rapid identification of Aglain C in plant extracts. - Functional Negative Control: Structurally related to rocaglamides but inactive in NF-κB reporter assays, validating target engagement specificity. - Antiviral Lead Scaffold: A core starting point for medicinal chemistry exploring enterovirus inhibition, based on class-level evidence.

Molecular Formula C36H42N2O8
Molecular Weight 630.7 g/mol
Cat. No. B12377743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglain C
Molecular FormulaC36H42N2O8
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6
InChIInChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34?,35+,36+/m0/s1
InChIKeyKPCVKSYNYMIDEN-AEAJIABBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aglain C for Research: Sourcing a Flavagline Scaffold from the Aglaia Genus


Aglain C is a cyclopenta[b,c]benzopyran natural product belonging to the flavagline (or rocaglate) family, a class of secondary metabolites isolated primarily from plants of the Aglaia genus [1]. It was first isolated and structurally characterized from Aglaia argentea and A. forbesii [2]. Unlike the structurally related and highly studied rocaglamide derivatives, the biological activity of Aglain C is less characterized, with initial studies reporting an enhancement of NF-κB inhibitory activity [3] and investigation for its effects on heat-shock response and translation inhibition [4].

Why Aglain C is Not Interchangeable with Rocaglamide Analogs: Structural and Activity Divergence


In-class substitution of flavagline compounds like rocaglamide with Aglain C is not supported by activity data. Aglain C possesses a distinct cyclopenta[b,c]benzopyran core [1], which differs fundamentally from the cyclopenta[b]benzofuran core of rocaglamides like silvestrol or didesmethylrocaglamide [2]. This structural divergence is linked to marked differences in biological activity. For instance, while rocaglamide derivatives are potent nanomolar inhibitors of NF-κB activation in T-cells, an aglain congener was found to be completely inactive in the same assay [3]. Direct head-to-head comparisons are scarce, but the available class-level evidence indicates that the core heterocycle determines the compound's ability to engage targets like eIF4A [2] and modulate NF-κB [3], precluding simple analog substitution.

Quantitative Differentiation of Aglain C from Key Comparators: Cytotoxicity and NF-κB Activity


Aglain C vs. Didesmethylrocaglamide: Cytotoxicity in KB Cells

In a comparative isolation study from Aglaia argentea and A. forbesii, the cytotoxic activities of co-isolated compounds were evaluated. While the rocaglamide derivative didesmethylrocaglamide exhibited strong cytotoxic activity against KB cells (human oral epidermoid carcinoma), no comparable activity was reported for Aglain C in this specific assay [1]. The absence of quantifiable cytotoxicity for Aglain C against this cell line represents a key point of differentiation from this potent analog.

Cytotoxicity Cancer Research Natural Product Screening

Aglain Congener vs. Rocaglamide Derivatives: NF-κB Inhibition in Jurkat T-cells

In a study evaluating the NF-κB inhibitory activity of compounds from Aglaia species, an aglain derivative was tested alongside rocaglamides. While rocaglamide derivatives showed potent inhibition of TNFα- and PMA-induced NF-κB-dependent reporter gene activity in Jurkat T cells with IC50 values in the nanomolar range, the aglain derivative was reported to be completely inactive up to the final concentration tested [1]. This provides a clear quantitative and functional distinction between the two sub-classes.

Immunology Inflammation NF-κB Signaling

Aglain C Sourcing and Purity vs. Synthetic Rocaglate Availability

Aglain C is a naturally occurring compound isolated from Aglaia species such as A. argentea and A. mariannensis [1]. As a natural product, its commercial availability is typically limited to research quantities (e.g., 1 mg to 5 mg) with high purity (>=98%) for use as an analytical standard [2]. This contrasts with some rocaglamide derivatives like silvestrol or synthetic analogs (e.g., CR-1-31-B), for which scalable synthetic routes have been developed and published, facilitating their procurement for larger in vivo studies [3].

Natural Product Chemistry Sourcing Analytical Standards

Optimal Research Applications for Aglain C Based on Current Evidence


Use as an Analytical Reference Standard for Natural Product Dereplication

Aglain C, with its established structure and isolation from specific Aglaia species [3], is optimally employed as a high-purity analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) or NMR-based dereplication studies. This allows researchers to quickly identify the presence of Aglain C in new plant extracts or to confirm its identity in fractionation workflows .

Negative Control for NF-κB Inhibition Assays

Based on evidence that an aglain congener is inactive in NF-κB reporter assays while rocaglamides are potent inhibitors [3], Aglain C can serve as a structurally related but functionally distinct negative control. This is valuable for validating assay specificity and confirming that observed effects are due to the target engagement of rocaglamide-type compounds and not a general feature of the flavagline scaffold.

Starting Point for Antiviral Scaffold Exploration

Recent studies have identified aglain derivatives as potential inhibitors of EV-A71 replication, interfering with post-entry viral events [3]. While not yet demonstrated for Aglain C itself, this class-level activity positions Aglain C and its core structure as a relevant starting point for medicinal chemistry programs aimed at developing novel antiviral agents, particularly against enteroviruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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